molecular formula C11H18N4O B3011149 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide CAS No. 1797082-61-1

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide

Cat. No.: B3011149
CAS No.: 1797082-61-1
M. Wt: 222.292
InChI Key: KANJQAZVBTTYEN-UHFFFAOYSA-N
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Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)isobutyramide is a pyrimidine derivative featuring a dimethylamino group at the 2-position of the pyrimidine ring and an isobutyramide moiety linked via a methylene bridge. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with enzymes, receptors, and nucleic acids.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)10(16)13-7-9-5-6-12-11(14-9)15(3)4/h5-6,8H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJQAZVBTTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of 2-(dimethylamino)pyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide serves as a valuable reagent in organic synthesis and catalysis. Its ability to participate in diverse chemical reactions allows researchers to create complex molecules efficiently.

Biology

In biological research, this compound has been investigated for its potential to modulate various cellular pathways. It has shown promise in inhibiting specific enzymes and receptors, which can lead to significant biological effects. Notably, it has been explored for its interactions with kinases involved in critical signaling pathways.

Medicine

The compound has garnered attention for its therapeutic potential, particularly in treating inflammatory conditions and certain cancers:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory mediators by targeting specific enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .
  • Anticancer Activity : Research indicates that the compound could inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Its mechanism likely involves modulation of signaling pathways that lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have explored the biological effects and therapeutic applications of this compound:

Anticancer Activity

A study demonstrated significant cytotoxic effects against various cancer cell lines attributed to its kinase inhibition properties. This suggests potential utility in developing targeted cancer therapies.

Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed insights into its potential as a biochemical probe for studying cellular mechanisms.

Therapeutic Applications

Ongoing investigations are assessing the compound's utility in treating inflammatory diseases due to its receptor modulation capabilities. These studies aim to establish efficacy and safety profiles for clinical applications .

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide with structurally or functionally related compounds, focusing on molecular features, hypothesized pharmacokinetic properties, and therapeutic relevance.

Structural Analogues

Compound Name Key Structural Features Hypothesized Advantages/Disadvantages
This compound Pyrimidine core, 2-dimethylamino group, isobutyramide linker Potential enhanced solubility (due to dimethylamino) and moderate lipophilicity (logP ~1.5–2.5)
(7h) () Pyrimido[4,5-d]pyrimidine core, dimethylamino, benzoyl-valyl-pyrrolidine substituents Higher molecular weight (~800 Da) may reduce bioavailability; complex structure could improve target binding
BD 1047 () Piperidine core, dichlorophenyl, dimethylaminoethylamine Sigma receptor affinity but lacks pyrimidine’s nucleobase-mimicking potential; higher logP (~3.0)
EP 4 374 877 A2 derivatives () Trifluoromethylpyrimidine, spirocyclic diazaspiro decene carboxamide Enhanced metabolic stability (trifluoromethyl groups) but increased synthetic complexity

Pharmacokinetic and Pharmacodynamic Hypotheses

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to BD 1047’s dichlorophenyl group .
  • Metabolic Stability : The isobutyramide group may undergo slower hydrolysis than esters (e.g., oxalate salts in AC 927), but faster than trifluoromethyl-containing derivatives () .
  • Target Selectivity : Pyrimidine cores (as in the target compound) may offer better kinase or CNS receptor selectivity compared to piperidine-based ligands like BD 1008 .

Therapeutic Relevance

  • Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases. The dimethylamino group could enhance hydrogen bonding, similar to 4-IBP’s benzamide motif () .
  • CNS Applications : Unlike (+)-3-PPP (a dopamine autoreceptor agonist), the target compound’s pyrimidine scaffold may favor interactions with serotonin or sigma receptors .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide, often referred to in research contexts as SB-203580, is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a dimethylamino group and an isobutyramide moiety. This structural configuration is significant for its interaction with biological targets.

The compound's primary mechanism involves the inhibition of p38 mitogen-activated protein kinase (p38 MAPK) . This kinase plays a crucial role in cellular processes including inflammation and stress responses. By inhibiting p38 MAPK, this compound may reduce inflammatory responses and modulate various signaling pathways associated with diseases such as cancer and autoimmune disorders.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that it can effectively inhibit p38 MAPK, leading to decreased production of pro-inflammatory cytokines.
  • Anti-inflammatory Properties :
    • The compound has demonstrated efficacy in reducing inflammation in various preclinical models, including arthritis and inflammatory bowel disease. Its role as a p38 MAPK inhibitor suggests potential therapeutic applications in treating these conditions.
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may exhibit anticancer properties by modulating cell survival pathways and inducing apoptosis in cancer cells. The exact mechanisms are under investigation, but its effects on key signaling pathways suggest promise in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits p38 MAPK, reducing inflammatory cytokine production
Anti-inflammatoryEffective in models of arthritis and inflammatory bowel disease
Anticancer PotentialInduces apoptosis in cancer cells; modulates survival pathways

Case Study: Inhibition of p38 MAPK

A study conducted on animal models revealed that administration of this compound resulted in significant reductions in markers of inflammation and joint swelling associated with rheumatoid arthritis. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels, which are critical mediators of inflammation.

Case Study: Cancer Cell Apoptosis

In vitro studies using various cancer cell lines demonstrated that this compound could induce apoptosis through activation of caspase pathways. These findings suggest that the compound may serve as a potential lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach is typically employed, starting with functionalization of the pyrimidine core. For example, a method analogous to the synthesis of structurally related compounds involves coupling 2-(dimethylamino)pyrimidine derivatives with isobutyramide precursors under controlled conditions (e.g., nucleophilic substitution or reductive amination). Reaction optimization includes monitoring pH (to prevent decomposition of dimethylamino groups), temperature (60–80°C for amide bond formation), and solvent selection (polar aprotic solvents like DMF or acetonitrile). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight using [M+H]+ ions. For example, a related compound with a pyrimidine core showed m/z 771 . Adjust ionization parameters (e.g., ESI+ mode) to enhance signal clarity.
  • HPLC : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Retention times (~1.25 minutes under SQD-FA05 conditions) help assess purity .
  • NMR : 1H/13C NMR (DMSO-d6 or CDCl3) resolves structural features, such as dimethylamino protons (~2.2–2.5 ppm) and pyrimidine aromaticity (~8.0–8.5 ppm).

Advanced Research Questions

Q. How can researchers investigate the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via:
  • Time-point sampling : Analyze aliquots at 0, 7, 14, and 30 days using UPLC-MS to track degradation products.
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. For pyrimidine derivatives, hydrolytic cleavage of the amide bond is pH-dependent, with maximum stability near pH 6–7 .

Q. What strategies resolve discrepancies in mass spectrometry data (e.g., unexpected adducts or fragmentation patterns)?

  • Methodological Answer :
  • Adduct Identification : Common adducts (e.g., [M+Na]+, [M+NH4]+) can be minimized by adjusting ionization source parameters (e.g., lower nebulizer gas pressure).
  • MS/MS Fragmentation : Compare experimental fragments with in silico tools (e.g., CFM-ID). For example, the dimethylamino group may fragment to yield m/z 44 (N(CH3)2+), aiding structural confirmation .
  • Contamination Checks : Run blank solvent injections and cross-validate with alternative techniques (e.g., HRMS or FTIR).

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrimidine core or isobutyramide moiety?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at the pyrimidine 4-position (e.g., halogens, alkyl groups) to assess electronic effects. For example, fluorinated pyrimidines in related compounds showed enhanced metabolic stability .
  • Amide Replacements : Replace isobutyramide with bulkier tert-butyl or cyclic amides to study steric effects on target binding.
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Contradictions and Limitations

  • Synthetic Yield Variability : reports a method yielding LCMS-confirmed product, but scalability may require optimization of stoichiometry (e.g., excess isobutyramide precursor).
  • Thermal Stability : While provides thermal analysis frameworks, direct data for this compound is lacking, necessitating empirical validation.

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